molecular formula C20H16Cl2N2O2S B302840 3,4-dichloro-N-{3-methyl-4-[(2-thienylacetyl)amino]phenyl}benzamide

3,4-dichloro-N-{3-methyl-4-[(2-thienylacetyl)amino]phenyl}benzamide

货号 B302840
分子量: 419.3 g/mol
InChI 键: YOKRTKBCWWBYEQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3,4-dichloro-N-{3-methyl-4-[(2-thienylacetyl)amino]phenyl}benzamide, also known as THAL-SNS-032, is a synthetic small molecule inhibitor that has shown promising results in various preclinical studies. The compound is known to target cyclin-dependent kinases (CDKs) and has been studied extensively for its potential therapeutic applications in various types of cancers.

作用机制

The mechanism of action of 3,4-dichloro-N-{3-methyl-4-[(2-thienylacetyl)amino]phenyl}benzamide involves the inhibition of CDKs, which are essential regulators of the cell cycle. CDKs play a critical role in the progression of the cell cycle, and their dysregulation is a hallmark of cancer. 3,4-dichloro-N-{3-methyl-4-[(2-thienylacetyl)amino]phenyl}benzamide specifically targets CDK7 and CDK9, which are involved in the regulation of transcription. By inhibiting these CDKs, 3,4-dichloro-N-{3-methyl-4-[(2-thienylacetyl)amino]phenyl}benzamide blocks the transcription of genes that are essential for cancer cell survival and proliferation.
Biochemical and Physiological Effects:
3,4-dichloro-N-{3-methyl-4-[(2-thienylacetyl)amino]phenyl}benzamide has been shown to have several biochemical and physiological effects, including the inhibition of cell cycle progression, induction of apoptosis, and inhibition of angiogenesis. In addition, the compound has also been found to modulate the expression of various genes involved in cancer signaling pathways, including the PI3K/Akt/mTOR and NF-κB pathways.

实验室实验的优点和局限性

One of the main advantages of 3,4-dichloro-N-{3-methyl-4-[(2-thienylacetyl)amino]phenyl}benzamide is its specificity for CDK7 and CDK9, which makes it a promising candidate for cancer therapy. In addition, the compound has also been shown to have a favorable pharmacokinetic profile, which makes it suitable for oral administration. However, one of the main limitations of 3,4-dichloro-N-{3-methyl-4-[(2-thienylacetyl)amino]phenyl}benzamide is its potential toxicity, which has been observed in some preclinical studies. Therefore, further studies are needed to determine the optimal dose and dosing schedule for the compound.

未来方向

There are several future directions for the study of 3,4-dichloro-N-{3-methyl-4-[(2-thienylacetyl)amino]phenyl}benzamide. One of the main areas of research is the development of novel formulations and delivery methods for the compound. In addition, further studies are needed to determine the optimal dose and dosing schedule for the compound in clinical trials. Moreover, the potential use of 3,4-dichloro-N-{3-methyl-4-[(2-thienylacetyl)amino]phenyl}benzamide in combination with other chemotherapeutic agents is an area of active research. Finally, the identification of biomarkers that can predict the response to 3,4-dichloro-N-{3-methyl-4-[(2-thienylacetyl)amino]phenyl}benzamide is another area of future research.

合成方法

The synthesis of 3,4-dichloro-N-{3-methyl-4-[(2-thienylacetyl)amino]phenyl}benzamide involves a series of chemical reactions starting from commercially available starting materials. The compound is synthesized using a multi-step process that involves the condensation of 2-thienylacetic acid with 3-methyl-4-aminobenzamide, followed by chlorination and coupling with 3,4-dichloroaniline. The final product is obtained after purification and characterization using various analytical techniques.

科学研究应用

3,4-dichloro-N-{3-methyl-4-[(2-thienylacetyl)amino]phenyl}benzamide has been extensively studied for its potential therapeutic applications in various types of cancers, including leukemia, lymphoma, and solid tumors. The compound has shown promising results in preclinical studies, where it has been found to inhibit the growth and proliferation of cancer cells. In addition, 3,4-dichloro-N-{3-methyl-4-[(2-thienylacetyl)amino]phenyl}benzamide has also been studied for its potential use in combination with other chemotherapeutic agents to enhance their efficacy and reduce their toxicity.

属性

产品名称

3,4-dichloro-N-{3-methyl-4-[(2-thienylacetyl)amino]phenyl}benzamide

分子式

C20H16Cl2N2O2S

分子量

419.3 g/mol

IUPAC 名称

3,4-dichloro-N-[3-methyl-4-[(2-thiophen-2-ylacetyl)amino]phenyl]benzamide

InChI

InChI=1S/C20H16Cl2N2O2S/c1-12-9-14(23-20(26)13-4-6-16(21)17(22)10-13)5-7-18(12)24-19(25)11-15-3-2-8-27-15/h2-10H,11H2,1H3,(H,23,26)(H,24,25)

InChI 键

YOKRTKBCWWBYEQ-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl)NC(=O)CC3=CC=CS3

规范 SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl)NC(=O)CC3=CC=CS3

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。